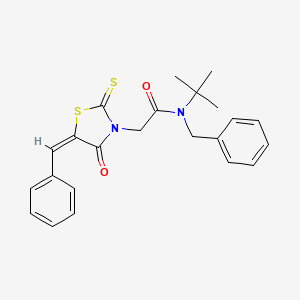
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O2S2 and its molecular weight is 424.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological targets, leading to various pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazolidine ring, a benzylidene moiety, and a tert-butyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
| (E)-N-benzyl... | Klebsiella pneumoniae | 75 |
Anticancer Activity
Thiazolidinone derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The specific pathways involved often include the modulation of signaling molecules such as caspases and Bcl-2 family proteins.
A study focusing on similar thiazolidinone compounds reported an IC50 value of approximately 20 µM against human breast cancer cells, suggesting that this compound may exhibit comparable efficacy.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against key enzymes involved in metabolic pathways. For instance, thiazolidinones have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Research indicates that certain derivatives exhibit IC50 values in the low micromolar range against AChE, making them viable candidates for further development as therapeutic agents.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested for antimicrobial activity against clinical isolates. The results showed that compounds with benzylidene substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines demonstrated that thiazolidinones could induce apoptosis via the mitochondrial pathway, with significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
特性
IUPAC Name |
N-benzyl-2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S2/c1-23(2,3)25(15-18-12-8-5-9-13-18)20(26)16-24-21(27)19(29-22(24)28)14-17-10-6-4-7-11-17/h4-14H,15-16H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZGJOLXWSFTL-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













